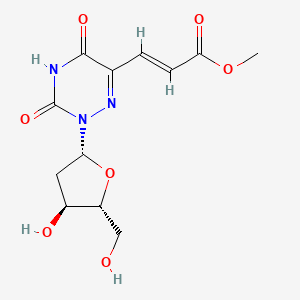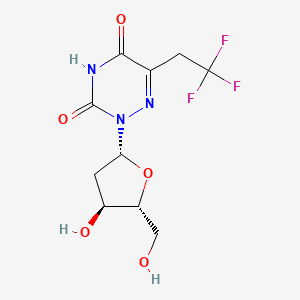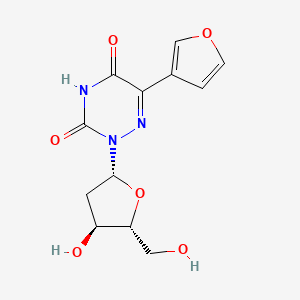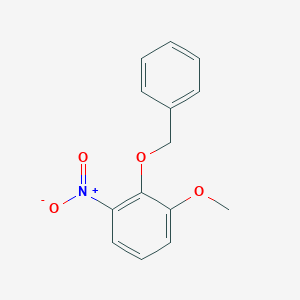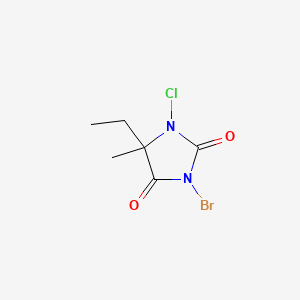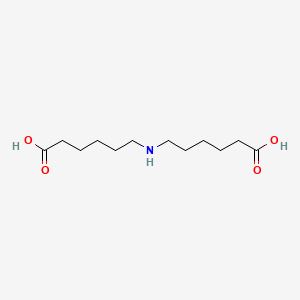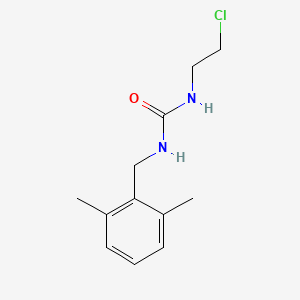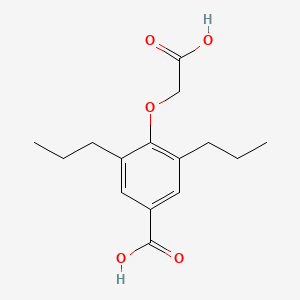
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid is an organic compound with the molecular formula C13H18O5 It is a derivative of benzoic acid, characterized by the presence of carboxymethoxy and dipropyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethoxy)-3,5-dipropylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids . Additionally, carboxylation of Grignard reagents with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Produces higher carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated benzoic acid derivatives.
Scientific Research Applications
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Carboxymethoxy)-3,5-dipropylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar in structure but with three carboxymethoxy groups.
1,3,5-Tris(carboxymethoxy)benzene acid: Another derivative with three carboxymethoxy groups.
Uniqueness
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid is unique due to the presence of both carboxymethoxy and dipropyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
100311-30-6 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(carboxymethoxy)-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C15H20O5/c1-3-5-10-7-12(15(18)19)8-11(6-4-2)14(10)20-9-13(16)17/h7-8H,3-6,9H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
RJDFLXSAVMILLO-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC(=O)O)CCC)C(=O)O |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC(=O)O)CCC)C(=O)O |
| 100311-30-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


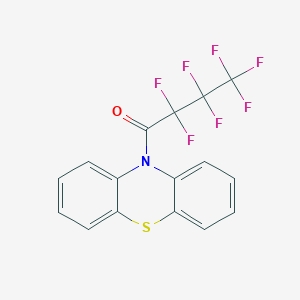
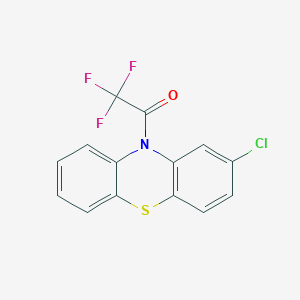
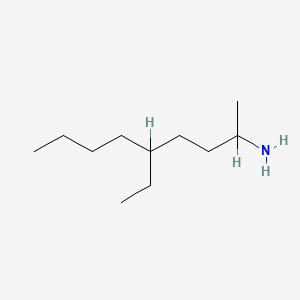
![3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine](/img/structure/B3044585.png)
![N~1~-(3-Aminopropyl)-N~4~-[3-(methylamino)propyl]butane-1,4-diamine](/img/structure/B3044586.png)
